2-Ethynyl-6-(methoxymethyl)pyridine
Overview
Description
2-Ethynyl-6-(methoxymethyl)pyridine is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Pyridine derivatives, such as 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile, have been synthesized and analyzed using X-ray, IR, and electronic spectroscopy. These compounds exhibit interesting optical properties, investigated through UV–vis absorption and fluorescence spectroscopy. The effects of substituents on the emission spectra of these compounds have been interpreted (Cetina, Tranfić, Sviben, & Jukić, 2010).
Synthesis in Metal Complexes
- A methodology has been developed for synthesizing linear bilateral extended 2,2':6',2″-terpyridineruthenium(II) complexes from similar pyridine derivatives, demonstrating the compounds' utility in complex metal synthesis. This process involves a one-pot cleavage of the methoxymethyl (MOM) protecting group, cycloisomerization, and metal complexation, showcasing the versatility of these pyridine derivatives in synthetic chemistry (Veliks, Blacque, & Siegel, 2014).
Corrosion Inhibition
- Pyridine derivatives have been studied for their inhibitory effects on steel corrosion in acidic environments. These compounds, including derivatives like 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile, show significant corrosion inhibition efficiencies. The study used various techniques like gravimetric analysis, electrochemical impedance spectroscopy, and scanning electron microscopy to understand their adsorption behavior and protective properties (Ansari, Quraishi, & Singh, 2015).
Chemical Synthesis and Reactivity
- Research has been conducted on the synthesis and reactivity of various pyridine derivatives, demonstrating their potential applications in organic synthesis and materials science. For instance, the synthesis of 2,5-Bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine and other derivatives shows their significance in the development of new organic compounds with potential applications in various fields (Hao-qing, 2010).
Applications in Medicinal Chemistry
- Pyridine derivatives have been explored in medicinal chemistry, particularly as ligands for metabotropic glutamate receptors. These compounds, including variants like 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, have shown potential as selective antagonists with applications in treating neurological disorders (Anderson et al., 2002).
Properties
IUPAC Name |
2-ethynyl-6-(methoxymethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-8-5-4-6-9(10-8)7-11-2/h1,4-6H,7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDHXPSEMHHMTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC=C1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514181 | |
Record name | 2-Ethynyl-6-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496840-21-2 | |
Record name | 2-Ethynyl-6-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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